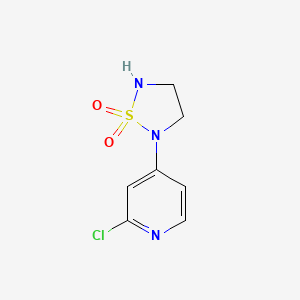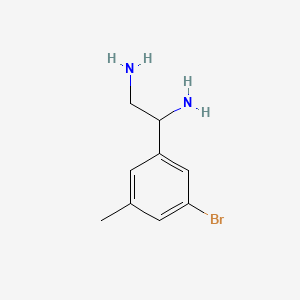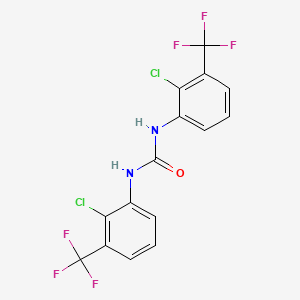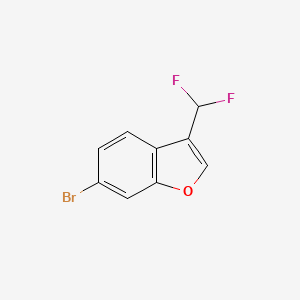
8-Bromo-2-chloro-6-methylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-chloro-6-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H7BrClN3 and a molecular weight of 272.53 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-6-methylquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the following steps:
Starting Material: 6-Methylquinazolin-4-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
8-Bromo-2-chloro-6-methylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-2-chloro-6-methylquinazolin-4-amine.
科学的研究の応用
8-Bromo-2-chloro-6-methylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 8-Bromo-2-chloro-6-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target proteins, affecting their function. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
8-Bromo-2-chloroquinazolin-4-amine: Lacks the methyl group at the 6th position.
2-Chloro-6-methylquinazolin-4-amine: Lacks the bromine atom at the 8th position.
8-Bromo-6-methylquinazolin-4-amine: Lacks the chlorine atom at the 2nd position.
Uniqueness
8-Bromo-2-chloro-6-methylquinazolin-4-amine is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts
特性
分子式 |
C9H7BrClN3 |
|---|---|
分子量 |
272.53 g/mol |
IUPAC名 |
8-bromo-2-chloro-6-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H7BrClN3/c1-4-2-5-7(6(10)3-4)13-9(11)14-8(5)12/h2-3H,1H3,(H2,12,13,14) |
InChIキー |
RQSAYWSEMNHDST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


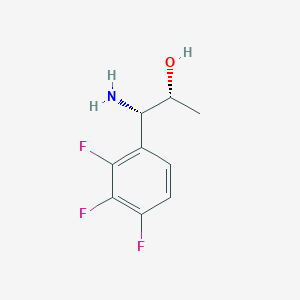

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)
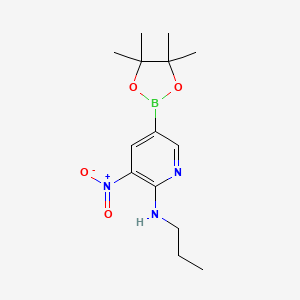

![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)
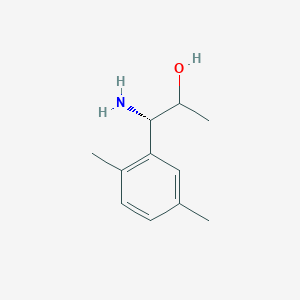

![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)
